molecular formula C10H21ClN4O4 B2435620 [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate CAS No. 50704-19-3

[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate

Cat. No.: B2435620
CAS No.: 50704-19-3
M. Wt: 296.75 g/mol
InChI Key: LOETWRXQTHIJFD-UHFFFAOYSA-M
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Description

[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple dimethylamino groups and a perchlorate anion. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules. Its unique properties make it suitable for use in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate typically involves the reaction of dimethylamine with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced species.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce primary or secondary amines.

Mechanism of Action

The mechanism of action of [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic or research purposes.

Comparison with Similar Compounds

Similar Compounds

  • [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium chloride
  • [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium bromide

Uniqueness

[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate is unique due to the presence of the perchlorate anion, which can influence its reactivity and stability. This distinguishes it from similar compounds with different anions, such as chloride or bromide, and may confer distinct properties that are advantageous in certain applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate involves the reaction of two starting materials, namely dimethylamine and 3-formyl-1-(dimethylamino)propene, followed by the addition of perchloric acid to form the perchlorate salt.", "Starting Materials": [ "Dimethylamine", "3-formyl-1-(dimethylamino)propene" ], "Reaction": [ "Step 1: React dimethylamine with 3-formyl-1-(dimethylamino)propene in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduce the imine intermediate with a reducing agent such as sodium borohydride to form the corresponding amine.", "Step 3: Add perchloric acid to the amine to form the perchlorate salt of the desired compound." ] }

CAS No.

50704-19-3

Molecular Formula

C10H21ClN4O4

Molecular Weight

296.75 g/mol

IUPAC Name

[3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate

InChI

InChI=1S/C10H21N4.ClHO4/c1-12(2)7-10(8-13(3)4)11-9-14(5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

LOETWRXQTHIJFD-UHFFFAOYSA-M

Isomeric SMILES

CN(C)/C=C(/C=[N+](C)C)\N=CN(C)C.[O-]Cl(=O)(=O)=O

SMILES

CN(C)C=C(C=[N+](C)C)N=CN(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CN(C)C=C(C=[N+](C)C)N=CN(C)C.[O-]Cl(=O)(=O)=O

solubility

not available

Origin of Product

United States

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